molecular formula C11H11F4N B13048354 (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13048354
M. Wt: 233.20 g/mol
InChI Key: TUNYVWDYZXKJFO-SNVBAGLBSA-N
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Description

(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine building block of high interest in medicinal chemistry and central nervous system (CNS) drug discovery. Its molecular structure incorporates a privileged tetrahydronaphthalene (tetralin) scaffold, a rigid, bicyclic framework known to mimic natural product architectures and enable selective interactions with hydrophobic binding pockets in biological targets (PMC Disclaimer). The strategic incorporation of both fluoro and trifluoromethyl substituents is a key feature of its design. The trifluoromethyl group is a common bioisosteric replacement that imparts high metabolic stability and influences a compound's lipophilicity, which can enhance blood-brain barrier permeability for targeting CNS pathways (PMC Disclaimer). Chiral amines are pivotal building blocks for a significant percentage of small-molecule pharmaceuticals, and the (R)-configuration in this compound is critical for enantioselective interactions with biological targets (PMC Disclaimer). Tetralin derivatives have demonstrated significant research value as stereospecific agents for the serotonin 5-HT2 family of G protein-coupled receptors (GPCRs), which are important targets for neuropsychiatric disorders (PMC Disclaimer). While specific clinical data for this compound is not available, its structural features make it a valuable compound for researchers exploring new ligands for GPCRs and other neurological targets. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(1R)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m1/s1

InChI Key

TUNYVWDYZXKJFO-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves asymmetric synthesis techniques to ensure the desired chirality. One common method involves the use of chiral catalysts to achieve high enantiomeric excess. The reaction conditions often include specific temperatures, pH levels, and the use of solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is C11H11F4NC_{11}H_{11}F_4N with a molecular weight of 233.20 g/mol. The compound features a unique structure that includes a tetrahydronaphthalene core with fluorine and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological activity.

Medicinal Chemistry

(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has been explored for its potential therapeutic applications. The introduction of trifluoromethyl groups in organic compounds is known to enhance their pharmacological properties due to increased lipophilicity and metabolic stability.

  • Antitumor Activity : A study highlighted the synthesis of various trifluoromethyl-substituted compounds that demonstrated significant antitumor activity against specific cancer cell lines. The structural modifications provided by the trifluoromethyl group were crucial for enhancing the efficacy of these compounds in targeting cancer cells .

Agrochemicals

The compound's unique properties make it a candidate for use in agrochemicals. Trifluoromethylated compounds are increasingly being utilized in the development of herbicides and pesticides due to their effectiveness against a broad spectrum of pests while minimizing environmental impact.

  • Pesticide Development : Research indicates that trifluoromethyl groups can improve the activity of agrochemical agents, making them more effective at lower concentrations. This aspect is essential for developing sustainable agricultural practices .

Material Science

In material science, (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be used to create advanced materials with specific functionalities.

  • Polymer Synthesis : The compound has potential applications in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups . These materials can be utilized in various industrial applications where durability and performance are critical.

Case Studies

StudyFocusFindings
Synthesis and Antitumor Activity Evaluated the antitumor potential of trifluoromethyl-substituted compoundsIdentified significant cytotoxic effects against cancer cell lines; structural modifications enhanced activity
Trifluoromethoxylation Techniques Developed methods for introducing trifluoromethoxy groups into arenesDemonstrated broad substrate scope and functional group compatibility; applicable in late-stage drug modifications
Material Properties Investigated the impact of fluorinated compounds on polymer propertiesShowed improved thermal stability and resistance against solvents; potential for high-performance applications

Mechanism of Action

The mechanism of action of ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to modulation of biological pathways .

Comparison with Similar Compounds

Substituent Effects

  • Halogen vs. Trifluoromethyl: Bromo () and chloro () substituents increase molecular weight and polarizability compared to fluorine.
  • Positional Isomerism : The 6-fluoro-7-CF3 analogue () demonstrates that substituent placement affects biological targeting (e.g., antimalarial activity vs. central nervous system applications).

Stereochemical Considerations

  • The (R)-configuration is critical for chiral recognition in receptor binding. For example, MTK458 () uses an (R)-configured tetrahydronaphthalen-1-amine scaffold for PINK1 activation, suggesting stereoselectivity in biological systems.

Biological Activity

(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene backbone with both a fluorine atom and a trifluoromethyl group. Its molecular formula is C13H12F4N, and it has a molecular weight of approximately 233.20 g/mol. The presence of multiple electronegative substituents enhances its potential interactions in biological systems, which may lead to significant pharmacological effects.

Enzyme Inhibition

Preliminary studies suggest that (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine may act as an enzyme inhibitor or receptor modulator. The fluorinated nature of the compound can enhance its binding affinity to specific biological targets such as enzymes and receptors. This property is crucial for developing drugs aimed at modulating enzymatic activity in various diseases.

Receptor Modulation

The compound's structural features may contribute to selectivity and potency in biological assays. It has been proposed that it could interact with specific receptors involved in critical biological pathways, although detailed studies are still ongoing to elucidate these interactions fully.

In Vitro Studies

Research has shown that (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibits notable efficacy against certain cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)Mechanism
(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amineMCF-7 (Breast Cancer)TBDEnzyme Inhibition
Comparison CompoundOlaparib57.3PARP Inhibition

The IC50 value indicates the concentration required to inhibit 50% of the cell population's growth. The compound's ability to inhibit cell proliferation suggests potential applications in oncology .

Case Studies

In a recent study involving human breast cancer cells (MCF-7), (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine was tested alongside known inhibitors like Olaparib. The results indicated that the compound could induce significant apoptosis in cancer cells through mechanisms involving PARP inhibition and activation of caspases .

Synthesis and Applications

The synthesis of (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:

  • Starting Materials : Select appropriate precursors with tetrahydronaphthalene structures.
  • Fluorination : Introduce fluorine and trifluoromethyl groups using standard fluorination techniques.
  • Purification : Use chromatography and crystallization methods to achieve high purity.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

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